ノルニコチン

概要

説明

ノルニコチンは、タバコ植物(ニコチアナ)を含む様々な植物に含まれるアルカロイドです。化学的にはニコチンと似ていますが、メチル基がありません。 ノルニコチンは、タバコの乾燥および加工中に生成される発がん性物質N-ニトロソノルニコチンの前駆体です 。 この化合物は、ヒトの唾液中で反応して、既知のタイプ1の発がん性物質であるN-ニトロソノルニコチンを生成することができます .

合成経路と反応条件:

ニコチンの脱メチル化: ノルニコチンを合成する一般的な方法の1つは、ニコチンの脱メチル化です。

ミオシミンの部分的還元: 別の経路は、パラジウムを触媒とした標準的な触媒水素化条件または水素化ホウ素ナトリウムを用いた3-ミオシミンの部分的還元を含む.

工業的生産方法:

固体担持試薬とスカベンジャー: 固体担持試薬とスカベンジャーの逐次使用により、ノルニコチンとその誘導体の効率的な合成が実現しました.

反応の種類:

酸化: ノルニコチンは、特に強力な酸化剤の存在下で酸化反応を起こす可能性があります。

還元: 触媒水素化条件下で還元することもできます。

置換: ノルニコチンは、特に適切な求核剤の存在下で置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤。

還元: パラジウムや水素化ホウ素ナトリウムなどの触媒。

置換: ハロゲン化物やアミンなどの求核剤。

主な生成物:

酸化: 生成物には、ノルニコチンの様々な酸化誘導体が含まれる可能性があります。

還元: ノルニコチンのラセミ体生成物。

置換: 置換されたノルニコチン誘導体。

4. 科学研究での応用

ノルニコチンは、いくつかの科学研究で応用されています。

化学: これは、様々な化学化合物の合成における前駆体として使用されます。

生物学: ノルニコチンは、植物におけるニコチンおよび関連するアルカロイドの生合成における役割について研究されています.

医学: 研究によると、ノルニコチンは、神経学的プロセスに関与するニコチン性アセチルコリン受容体のα-6およびα-7サブユニットに高い親和性を有することが示されています.

産業: ノルニコチンは、有害な化合物の含有量を減らしたタバコ品種を開発するためのタバコ育種プログラムにおけるアルカロイド削減の標的です.

科学的研究の応用

Nornicotine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds.

Biology: Nornicotine is studied for its role in the biosynthesis of nicotine and related alkaloids in plants.

作用機序

ノルニコチンは、主にニコチン性アセチルコリン受容体との相互作用を通じてその効果を発揮します。 これらの受容体のα-6およびα-7サブユニットに高い親和性を有しています 。 さらに、ノルニコチンは、ニコチン性アセチルコリン受容体を介してストリアツムのドーパミン輸送体を阻害し、ラットでドーパミンを放出します 。 このドーパミン系との相互作用は、神経学的な効果にとって重要です。

類似化合物:

ニコチン: ノルニコチンと化学的に似ていますが、メチル基を含んでいます。

アナバシン: ニコチアナ属に含まれる別のピリジンアルカロイド。

アナタビン: ニコチンとノルニコチンと類似したピリジンアルカロイド。

比較:

ニコチンとノルニコチン: ニコチンはメチル基を含みますが、ノルニコチンは含みません。

アナバシンとアナタビン: これらの化合物は、タバコに含まれるピリジンアルカロイドですが、その特定の化学構造と生物学的活性は異なります.

ノルニコチンの独特の化学構造と、有害な化合物の前駆体としての役割は、研究および産業応用の重要な標的となっています。

生化学分析

Biochemical Properties

Nornicotine is formed from nicotine through demethylation catalyzed by CYP82Es . This biochemical reaction involves the removal of a methyl group from nicotine, resulting in the formation of nornicotine .

Cellular Effects

The effects of nornicotine on cells are largely related to its role in nicotine biosynthesis and its impact on the production of other alkaloids . As a precursor of a carcinogenic tobacco-specific nitrosamine, nornicotine can have significant effects on cellular processes .

Molecular Mechanism

The molecular mechanism of nornicotine involves its interaction with various enzymes involved in nicotine biosynthesis . For instance, the demethylation of nicotine to form nornicotine is catalyzed by the enzyme CYP82E .

Temporal Effects in Laboratory Settings

The effects of nornicotine over time in laboratory settings are largely related to its role in nicotine biosynthesis

Metabolic Pathways

Nornicotine is involved in the nicotine biosynthesis pathway . This pathway involves multiple enzymes and cofactors, and nornicotine plays a crucial role in this process .

Transport and Distribution

Nornicotine, like other alkaloids biosynthesized in the roots of tobacco plants, is transported to the leaves, where it is stored in vacuoles as a defense against predators .

Subcellular Localization

The subcellular localization of nornicotine is largely in the vacuoles of leaf cells . This localization is crucial for the plant’s defense mechanisms, as the alkaloids stored in the leaves can help deter predators .

類似化合物との比較

Nicotine: Chemically similar to nornicotine but contains a methyl group.

Anabasine: Another pyridine alkaloid found in Nicotiana species.

Anatabine: A pyridine alkaloid similar to nicotine and nornicotine.

Comparison:

Nicotine vs. Nornicotine: Nicotine contains a methyl group, whereas nornicotine does not.

Anabasine and Anatabine: These compounds are also pyridine alkaloids found in tobacco but differ in their specific chemical structures and biological activities.

Nornicotine’s unique chemical structure and its role as a precursor to harmful compounds make it a significant target for research and industrial applications.

特性

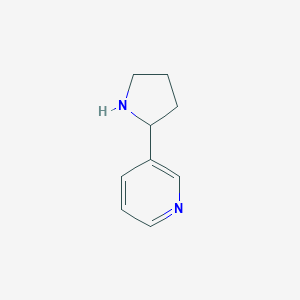

IUPAC Name |

3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKUKUCHPMASKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862034 | |

| Record name | (+/-)-Nornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; Develops a mild amine odor; [Merck Index] Colorless or pale yellow liquid; Hygroscopic; [Alfa Aesar MSDS], Liquid | |

| Record name | Nornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260 °C, 270 °C | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible in water; Very soluble in alcohol, chloroform, ether, petr ether, kerosene, oils | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0737 at 20 °C/4 °C | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0097 [mmHg] | |

| Record name | Nornicotine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Hygroscopic, somewhat viscous liquid | |

CAS No. |

5746-86-1, 494-97-3 | |

| Record name | (±)-Nornicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Nornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nornicotine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

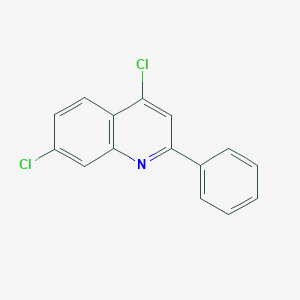

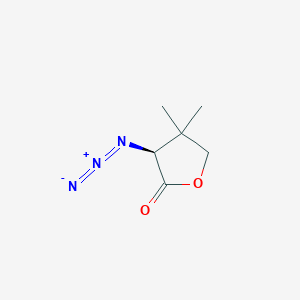

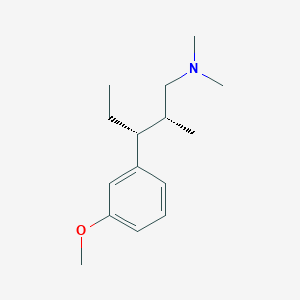

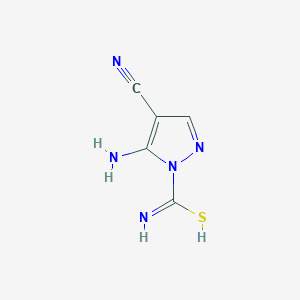

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。